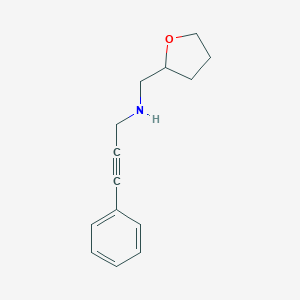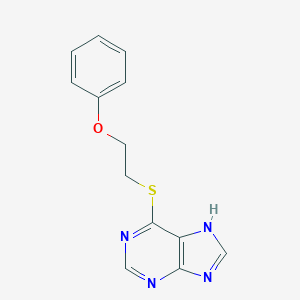
6-(2-phenoxyethylsulfanyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-phenoxyethylsulfanyl)-7H-purine is a chemical compound that belongs to the class of purine derivatives. It is also known as PES, and it has been found to have potential applications in scientific research. The compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various fields of study.
作用機序
The mechanism of action of 6-(2-phenoxyethylsulfanyl)-7H-purine is not fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
生化学的および生理学的効果
6-(2-phenoxyethylsulfanyl)-7H-purine has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects. Additionally, it has been found to have a stimulatory effect on the central nervous system, which may be responsible for its potential use as a cognitive enhancer.
実験室実験の利点と制限
The advantages of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its unique properties, which make it suitable for use in various fields of study. Additionally, it is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, the limitations of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its potential toxicity and the lack of knowledge regarding its mechanism of action.
将来の方向性
There are several future directions for the study of 6-(2-phenoxyethylsulfanyl)-7H-purine. One potential direction is the development of new drugs based on the compound's unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects. Finally, the compound's potential use in the field of materials science should also be explored.
合成法
The synthesis of 6-(2-phenoxyethylsulfanyl)-7H-purine involves the reaction of 2-chloroethyl phenyl sulfide with 6-chloro-7H-purine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and chromatography.
科学的研究の応用
6-(2-phenoxyethylsulfanyl)-7H-purine has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. Additionally, it has been used in the field of materials science, where it can be used to develop new materials with unique properties.
特性
CAS番号 |
5454-52-4 |
|---|---|
製品名 |
6-(2-phenoxyethylsulfanyl)-7H-purine |
分子式 |
C13H12N4OS |
分子量 |
272.33 g/mol |
IUPAC名 |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
InChIキー |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
正規SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
その他のCAS番号 |
5454-52-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



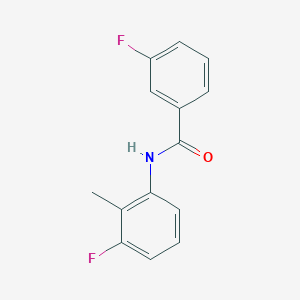
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
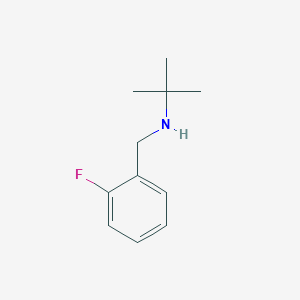
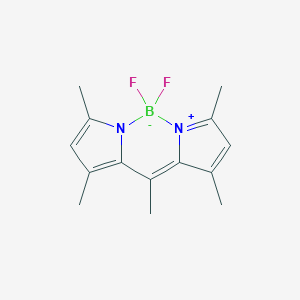
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
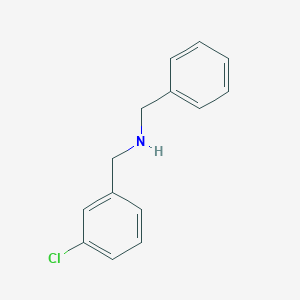
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
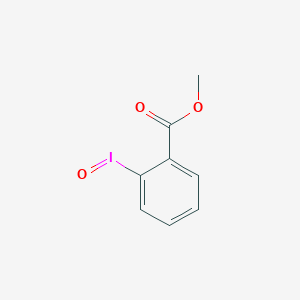
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
